molecular formula C21H24ClN3O3 B243645 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

カタログ番号 B243645
分子量: 401.9 g/mol
InChIキー: NZCBBTCBJVLGQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key signaling molecule in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and aberrant BCR signaling has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the proliferation of CLL cells and NHL cells in vitro (Ponader et al., 2014; Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has potent antitumor activity in B-cell malignancies.

実験室実験の利点と制限

One advantage of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

将来の方向性

There are several potential future directions for the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide as a therapeutic agent for B-cell malignancies. One potential direction is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another potential direction is the development of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide analogs with improved solubility and pharmacokinetics. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide in patients with B-cell malignancies.

合成法

The synthesis of 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been described in a patent application by Takeda Pharmaceutical Company Limited (WO2014095049A1). The method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling agent and a base. The resulting intermediate is then treated with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.

科学的研究の応用

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in Cancer Research, 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide was shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in CLL cells (Ponader et al., 2014). Another study published in Blood showed that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide had potent antitumor activity in a mouse model of NHL (Kohrt et al., 2014). These findings suggest that 5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide may be a promising therapeutic agent for the treatment of B-cell malignancies.

特性

分子式

C21H24ClN3O3

分子量

401.9 g/mol

IUPAC名

5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H24ClN3O3/c1-3-20(26)25-12-10-24(11-13-25)18-7-5-4-6-17(18)23-21(27)16-14-15(22)8-9-19(16)28-2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)

InChIキー

NZCBBTCBJVLGQF-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC

正規SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。